![molecular formula C9H14O5 B12285191 4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

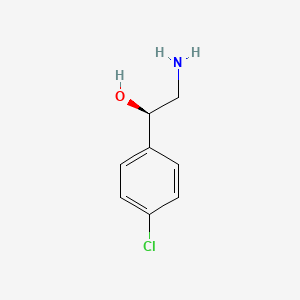

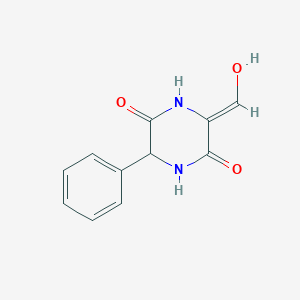

4H-Furo[3,2-c]piran-2(3H)-ona, tetrahidro-4-(hidroximetil)-6-metoxi-, [3aR-(3aa,4a,6a,7aa)]- es un complejo compuesto orgánico que pertenece a la clase de los derivados de furo[3,2-c]pirano. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones en química medicinal. La estructura única de este compuesto, caracterizada por un sistema de anillos de furano y pirano fusionados, lo convierte en un tema interesante para la investigación científica.

Métodos De Preparación

La síntesis de los derivados de 4H-Furo[3,2-c]piran-2(3H)-ona generalmente implica la condensación de 4-hidroxi-6-metil-2H-piran-2-ona o 4-hidroxicumarina con arilglioxales en ácido fórmico hirviendo . Esta reacción lleva a la formación de las furo[3,2-c]piran-4-onas deseadas. Otro método implica el uso de alcoholes propargílicos en una reacción en tándem catalizada por ácido, que procede a través de una alenilación de tipo Friedel-Crafts seguida de ciclización . Estos métodos son eficientes y producen los compuestos deseados en rendimientos buenos a excelentes.

Análisis De Reacciones Químicas

Los derivados de 4H-Furo[3,2-c]piran-2(3H)-ona experimentan diversas reacciones químicas, que incluyen:

Oxidación: Estos compuestos se pueden oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir estos compuestos en alcoholes u otras formas reducidas.

Sustitución: Las reacciones de sustitución, particularmente la sustitución aromática electrófila, pueden introducir varios grupos funcionales en el sistema de anillos de furo[3,2-c]pirano.

Ciclización: El compuesto puede sufrir reacciones de ciclización para formar sistemas de anillos fusionados más complejos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y catalizadores como los ácidos de Lewis para reacciones de ciclización .

Aplicaciones Científicas De Investigación

Los derivados de 4H-Furo[3,2-c]piran-2(3H)-ona tienen una amplia gama de aplicaciones de investigación científica:

Química: Estos compuestos se utilizan como intermediarios en la síntesis de moléculas orgánicas más complejas.

Mecanismo De Acción

El mecanismo de acción de los derivados de 4H-Furo[3,2-c]piran-2(3H)-ona implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, se ha demostrado que algunos derivados inhiben enzimas como la ciclooxigenasa-2 (COX-2), que desempeña un papel en la inflamación . Otros pueden interactuar con receptores o proteínas celulares involucrados en la proliferación de células cancerosas, lo que lleva a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

Los derivados de 4H-Furo[3,2-c]piran-2(3H)-ona se pueden comparar con otros compuestos similares, tales como:

4H-Furo[3,2-c]croman-4-onas: Estos compuestos tienen un sistema de anillos fusionados similar pero con una porción de cromanona en lugar de una piranona.

Piran[3,2-c]quinolonas: Estos compuestos también presentan un sistema de anillos fusionados y exhiben actividades biológicas similares.

La singularidad de los derivados de 4H-Furo[3,2-c]piran-2(3H)-ona radica en sus características estructurales específicas y la diversa gama de actividades biológicas que exhiben, lo que los convierte en valiosos en varios campos de la investigación científica.

Propiedades

IUPAC Name |

4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVALZNMSHYICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C(CC(=O)O2)C(O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)

![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)

![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)